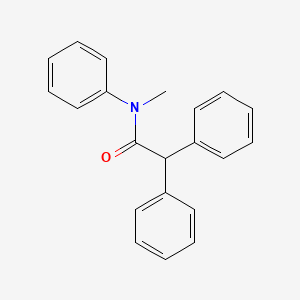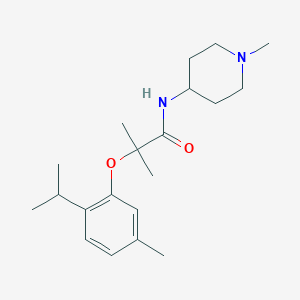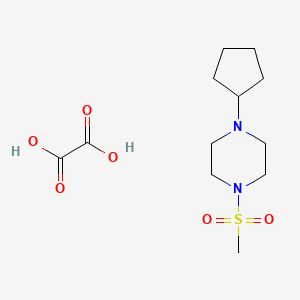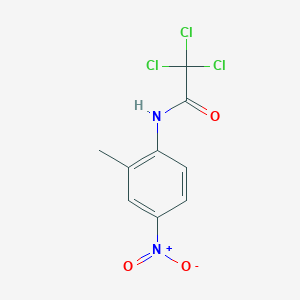![molecular formula C17H19BrO3 B5125067 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene, also known as BMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the induction of apoptosis (programmed cell death) in cancer cells. 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene in lab experiments is its specificity for cancer cells, which can reduce the risk of toxicity to healthy cells. Additionally, 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of using 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several possible future directions for research on 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene. One area of interest is the development of more efficient synthesis methods for 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene, which could increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and efficacy of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene involves several steps, starting with the reaction between 4-bromophenol and 1,4-dibromobutane to form 4-(4-bromophenoxy)butyl bromide. This intermediate is then reacted with 3-methoxyphenol in the presence of a base to yield 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene. The synthesis of 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Applications De Recherche Scientifique
1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXJHUONDIWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(3-methoxyphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)




![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)


![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)